molecular formula C24H28FN5O3S B8497123 N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide

N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide

Cat. No. B8497123
M. Wt: 485.6 g/mol
InChI Key: STHZUIYQMBTVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919488B2

Procedure details

To a solution of 1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine (150 mg, 0.37 mmol) in DCM (3 mL) at room temperature was added triethylamine (56 μL, 0.40 mmol) followed by methanesulfonyl chloride (29 μL, 0.37 mmol) and the solution stirred for 10 minutes. The solution was then loaded directly onto a pre-wetted Biotage 25M column for flash chromatography and eluted with 2-8% MeOH/DCM to yield the title compound as a white solid, 137 mg, 76%. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.47-8.56 (2 H, m), 7.61-7.68 (2 H, m), 7.23-7.35 (2 H, m), 7.03-7.19 (2 H, m), 6.52 (1 H, s), 5.10-5.29 (2 H, m), 4.37 (1 H, d, J=13.39 Hz), 3.90-3.99 (3 H, m), 3.74-3.89 (1 H, m), 3.06-3.19 (1 H, m), 2.93 (3 H, s), 2.68 (3 H, s), 2.58-2.65 (1 H, m), 1.62-1.77 (3 H, m), 1.42-1.59 (1 H, m); m/z (APCI+) for C24H28N5O3FS 486.2 (M+H)+.
Name
1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:30]=[CH:29][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([N:15]3[CH2:20][CH2:19][CH:18]([NH:21][CH3:22])[CH2:17][CH2:16]3)=[O:14])[N:10]=[C:9]([C:23]3[CH:28]=[CH:27][N:26]=[CH:25][CH:24]=3)[CH:8]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:38][S:39](Cl)(=[O:41])=[O:40]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([N:15]3[CH2:16][CH2:17][CH:18]([N:21]([CH3:22])[S:39]([CH3:38])(=[O:41])=[O:40])[CH2:19][CH2:20]3)=[O:14])[N:10]=[C:9]([C:23]3[CH:24]=[CH:25][N:26]=[CH:27][CH:28]=3)[CH:8]=2)=[CH:29][CH:30]=1

Inputs

Step One
Name
1-{[5-(4-fluorobenzyl)-3-pyridin-4-yl-1H-pyrazol-1-yl]acetyl}-N-methylpiperidin-4-amine
Quantity
150 mg
Type
reactant
Smiles
FC1=CC=C(CC2=CC(=NN2CC(=O)N2CCC(CC2)NC)C2=CC=NC=C2)C=C1
Name
Quantity
56 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
29 μL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with 2-8% MeOH/DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(CC2=CC(=NN2CC(=O)N2CCC(CC2)N(S(=O)(=O)C)C)C2=CC=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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